4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

“4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . It is also available for purchase from chemical suppliers .Molecular Structure Analysis

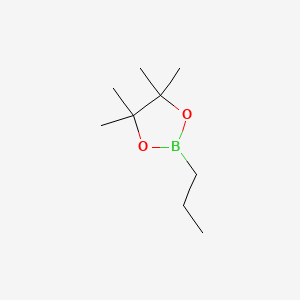

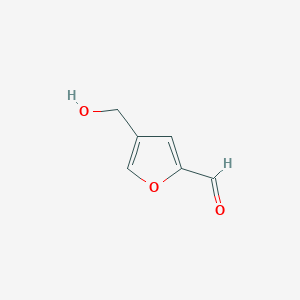

The molecular structure of “4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” has been characterized by a single crystal X-ray diffraction study . The empirical formula is C6H13BO2 .Chemical Reactions Analysis

This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The compound is a colorless oily substance at room temperature . It has a boiling point of 47-49 °C/9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index is 1.4320 .Wissenschaftliche Forschungsanwendungen

Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung

Diese Verbindung wird im Suzuki-Miyaura-Kreuzkupplungsprozess eingesetzt, einer palladiumkatalysierten Reaktion. Sie ist eine wichtige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Polymere, unerlässlich sind .

Inverse Elektronen-Nachfrage-Diels-Alder-Reaktion

Die Verbindung dient als Reagenz in inversen Elektronen-Nachfrage-Diels-Alder-Reaktionen. Diese Art von Reaktion ist wichtig für die Synthese komplexer organischer Strukturen, da sie die Bildung von sechsgliedrigen Ringen mit einem hohen Grad an Stereokontrolle ermöglicht .

Borylierung an der Benzyl-C-H-Bindung

Sie wird zur Borylierung an der Benzyl-C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet. Dies führt zur Bildung von Pinacolbenzylboronat, einer Verbindung, die in weiteren organischen Transformationen nützlich ist .

Hydroborierung von Alkinen und Alkenen

Die Verbindung ist an der Hydroborierung von Alkyl- oder Arylalkinen und -alkenen beteiligt. Dies wird in Gegenwart von Übergangsmetallkatalysatoren durchgeführt und ist ein Schlüsselschritt bei der Synthese verschiedener Bor-haltiger Verbindungen .

Kopplung mit Aryliodiden

Sie wird auch zur Kopplung mit Aryliodiden in Gegenwart eines Kupferkatalysators verwendet. Dieser Prozess bildet Arylboronate, die wertvolle Zwischenprodukte in der organischen Synthese und der medizinischen Chemie sind .

Asymmetrische Hydroborierung

Die Verbindung wird in der asymmetrischen Hydroborierung von 1,3-Enynen eingesetzt. Diese Reaktion erzeugt chirale Allenylboronate, die wichtig für die Herstellung von Molekülen mit hoher optischer Reinheit sind, eine Anforderung in vielen pharmazeutischen Anwendungen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various organic compounds, particularly alkyl or aryl alkynes and alkenes .

Mode of Action

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule. In the presence of a palladium catalyst, it can perform borylation at the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

The biochemical pathways affected by 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane are primarily those involving the formation of boronates. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Pharmacokinetics

Its physical properties such as boiling point (42-43 °c/50 mmhg) and density (0882 g/mL at 25 °C) suggest that it may have moderate bioavailability .

Result of Action

The molecular and cellular effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane’s action are largely dependent on the specific targets and pathways it interacts with. In general, the formation of boronates can lead to changes in the chemical structure and properties of the target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. For instance, its reactivity can be affected by temperature, as suggested by its specific boiling point . Moreover, it is sensitive to air, indicating that it should be stored under inert gas .

Biochemische Analyse

Biochemical Properties

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as palladium and copper catalysts, facilitating reactions like the borylation of benzylic C-H bonds and the hydroboration of alkynes and alkenes . These interactions are crucial for the synthesis of complex organic molecules, making 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane an essential tool in biochemical research.

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by participating in cell signaling pathways and altering gene expression. For instance, its role in hydroboration reactions can impact the synthesis of biologically active molecules, thereby affecting cellular metabolism and signaling . Additionally, its interaction with various enzymes can lead to changes in cellular activities, highlighting its importance in cellular biochemistry.

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal catalysts such as palladium and copper. These complexes facilitate the activation or inhibition of enzymatic reactions, leading to changes in gene expression and metabolic pathways . The compound’s ability to form stable boron-carbon bonds is central to its mechanism of action, enabling it to participate in a wide range of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade over time, affecting its long-term efficacy in biochemical reactions . Studies have shown that its stability is influenced by factors such as temperature and exposure to air, which can lead to gradual degradation and reduced activity in prolonged experiments.

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and other adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in the hydroboration and borylation reactions, which are essential for the synthesis of complex organic molecules . These reactions can influence metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with enzymes and other biomolecules . This localization is crucial for its activity and function in biochemical reactions, ensuring that it reaches the appropriate sites of action.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSWCGATJFXUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435589 | |

| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-19-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)

![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)